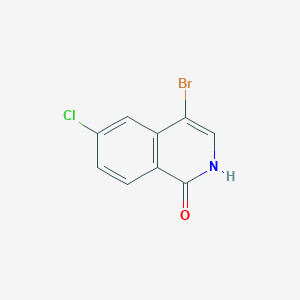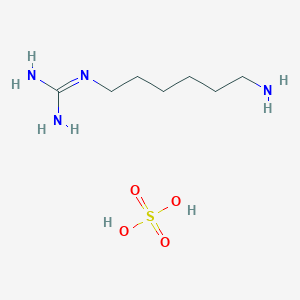
Aminohexylguanidine sulfate
描述
Aminohexylguanidine sulfate is a chemical compound belonging to the class of guanidine derivatives. It is known for its biological activity and has been studied for various applications in chemistry, biology, medicine, and industry. This compound is typically found as a white crystalline powder and is often used in research settings due to its unique properties.
作用机制
Target of Action
Aminohexylguanidine sulfate, also known as 1-(6-aminohexyl)guanidine, sulfuric acid, is a derivative of guanidine . Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are known to interact with various targets, including enzymes like aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, and arginase . These enzymes play significant roles in various biological processes, including metabolism and protein synthesis.
Mode of Action
It is known that guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes
Biochemical Pathways
Guanidine and its derivatives are known to play a crucial role in the metabolism of living organisms . They are involved in various biochemical pathways, including the metabolism of sulfur . Sulfur metabolism plays a crucial role in the global sulfur cycle and is essential for life .
Pharmacokinetics
Aminoglycosides, a class of compounds structurally related to this compound, are known to have predictable pharmacokinetics based on their physicochemical properties . They are highly polar compounds with excellent water solubility, and their distribution can be reasonably predicted
Result of Action
Guanidine, a related compound, is known to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome
生化分析
Biochemical Properties
Aminohexylguanidine sulfate plays a crucial role in biochemical reactions, particularly in the inhibition of nitric oxide synthase (NOS) and reactive oxygen species (ROS) production . This compound interacts with enzymes such as NOS, leading to the reduction of ROS levels in vitro . Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for understanding the compound’s potential therapeutic applications, particularly in cancer research .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit NOS and ROS production plays a vital role in reducing oxidative stress and inflammation in cells . Furthermore, this compound has been shown to affect cell survival, proliferation, and differentiation, making it a valuable tool in studying cellular responses to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NOS and ROS, leading to the inhibition of these enzymes and the reduction of oxidative stress . The compound binds to the active sites of NOS, preventing the production of nitric oxide and subsequent ROS generation . This inhibition results in decreased oxidative damage and inflammation, which are critical factors in various pathological conditions, including cancer . Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of NOS and ROS production . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit NOS and ROS production without causing significant adverse effects . Higher doses may lead to toxic effects, including oxidative damage and inflammation . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including sulfur metabolism . The compound interacts with enzymes and cofactors involved in the reduction of sulfate to sulfide, which is essential for the biosynthesis of sulfur-containing amino acids . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s role in maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through sulfate transporters and distributed to various cellular compartments, including the cytosol and organelles . Its localization and accumulation within cells are critical for its biochemical and cellular effects, as well as its therapeutic potential .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function are closely linked to its localization, as it interacts with enzymes and biomolecules within these compartments to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aminohexylguanidine sulfate can be achieved through several methods. One common approach involves the reaction of hexylamine with cyanamide, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Another method involves the use of guanidine derivatives, where hexylamine is reacted with a guanidine precursor in the presence of a suitable catalyst. This method may require specific reaction conditions such as elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The raw materials, such as hexylamine and cyanamide, are fed into the reactor, where they undergo controlled reactions to form the desired product. The final product is then purified and crystallized to obtain high-purity this compound.
化学反应分析
Types of Reactions
Aminohexylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form reduced guanidine derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted guanidine derivatives.
科学研究应用
Aminohexylguanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: this compound has been investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
相似化合物的比较
Aminohexylguanidine sulfate can be compared with other guanidine derivatives such as:
- Guanidine hydrochloride
- Guanidine nitrate
- Guanidine carbonate
Uniqueness
This compound is unique due to its specific structure and the presence of the hexylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other guanidine derivatives may not be as effective.
Similar Compounds
- Guanidine hydrochloride : Commonly used in protein denaturation and as a reagent in organic synthesis.
- Guanidine nitrate : Used in the production of explosives and propellants.
- Guanidine carbonate : Employed in the synthesis of pharmaceuticals and other organic compounds.
属性
IUPAC Name |
2-(6-aminohexyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4.H2O4S/c8-5-3-1-2-4-6-11-7(9)10;1-5(2,3)4/h1-6,8H2,(H4,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKMXFRHXUBXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


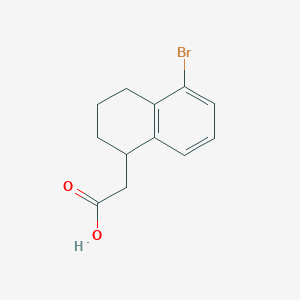

![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)

![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)
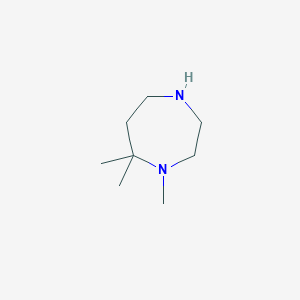
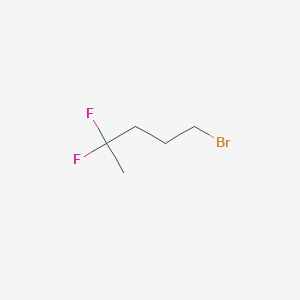
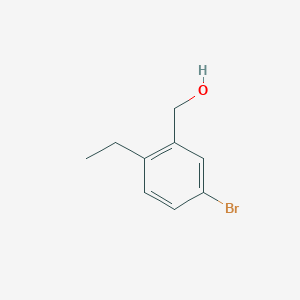

![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)

![1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)

